Isoellipticine

MYLK4 kinase inhibition enzymatic assay target engagement

Isoellipticine (5,11-dimethyl-10H-pyrido[3,4-b]carbazole; CAS 13799-49-0; molecular formula C₁₇H₁₄N₂; molecular weight 246.31 g/mol) is a synthetic tetracyclic alkaloid belonging to the pyridocarbazole class. It is the linear regioisomer of the natural product ellipticine, differing solely in the position of the pyridinic nitrogen atom (position 10 in isoellipticine versus position 6 in ellipticine).

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 13799-49-0
Cat. No. B8762577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoellipticine
CAS13799-49-0
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1C4=CC=CC=C4N3)C
InChIInChI=1S/C17H14N2/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
InChIKeyJSYJDIUYIWEOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoellipticine (CAS 13799-49-0): Core Chemical Identity and Procurement-Relevant Baseline for the Pyrido[3,4-b]carbazole Scaffold


Isoellipticine (5,11-dimethyl-10H-pyrido[3,4-b]carbazole; CAS 13799-49-0; molecular formula C₁₇H₁₄N₂; molecular weight 246.31 g/mol) is a synthetic tetracyclic alkaloid belonging to the pyridocarbazole class. It is the linear regioisomer of the natural product ellipticine, differing solely in the position of the pyridinic nitrogen atom (position 10 in isoellipticine versus position 6 in ellipticine) [1]. This single-atom positional isomerism confers fundamentally distinct electronic properties, DNA-binding modes, and biological target engagement profiles [2]. Isoellipticine and its derivatives have been investigated primarily as anticancer agents, with documented activity against acute myeloid leukaemia (AML) cell lines and in vivo xenograft models [1][3].

Why Ellipticine Cannot Substitute for Isoellipticine in Target-Focused and Mechanistic Studies: The Nitrogen Position Problem


Although ellipticine and isoellipticine share identical molecular formula (C₁₇H₁₄N₂) and differ only in the placement of a single nitrogen atom within the pyridinic ring, this subtle structural variation produces profound functional divergence. Direct head-to-head comparison reveals that ellipticine is 3.5–5.1 times more potent than isoellipticine in suppressing AML cell growth, yet isoellipticine exhibits marginally superior MYLK4 kinase inhibition (IC₅₀ 6.1 nM vs. 7.1 nM) [1]. At the level of the isoellipticine and ellipticine chemical subclasses, the nitrogen positional isomerism dictates entirely different DNA-binding modes — 7-hydroxyisoellipticines behave as weak intercalators that self-stack outside DNA, whereas 9-hydroxyellipticines are strong intercalators that induce DNA distortions [2]. Consequently, isoellipticine and ellipticine are not functionally interchangeable; substituting one for the other in a biological experiment or chemical probe campaign would yield divergent target engagement, cytotoxicity, and mechanistic readouts [1][2].

Isoellipticine Differential Evidence: Head-to-Head and Class-Level Quantitative Comparisons Against Ellipticine and Related Pyridocarbazoles


MYLK4 Kinase Inhibition: Isoellipticine Matches and Slightly Exceeds Ellipticine in Direct Enzymatic Comparison

In a direct head-to-head enzymatic assay, isoellipticine (compound 2) inhibited MYLK4 kinase with an IC₅₀ of 6.1 nM, marginally surpassing ellipticine (compound 1) which exhibited an IC₅₀ of 7.1 nM [1]. This 1.16-fold improvement in potency, while modest, demonstrates that the isoellipticine scaffold is competent for MYLK4 active-site engagement at low-nanomolar concentrations. Notably, the isoellipticine quinone precursor (compound 4) showed substantially weaker MYLK4 inhibition (IC₅₀ 285.6 nM), confirming that the fully aromatic isoellipticine core is required for potent kinase binding [1].

MYLK4 kinase inhibition enzymatic assay target engagement

Cellular Anti-AML Potency: Ellipticine Is 3.5–5.1× More Potent Than Isoellipticine in MV-4-11 and MOLM-13 Cells

In MTT viability assays conducted over 72 hours, ellipticine (compound 1) inhibited the growth of MV-4-11 and MOLM-13 AML cells with IC₅₀ values of 1.19 ± 0.18 μM and 1.00 ± 0.33 μM, respectively. In contrast, isoellipticine (compound 2) was significantly less potent, with IC₅₀ values of 4.18 ± 0.61 μM (MV-4-11) and 5.11 ± 0.30 μM (MOLM-13) [1]. This represents a 3.5-fold and 5.1-fold potency disadvantage for isoellipticine relative to ellipticine in the two AML cell lines, despite their comparable MYLK4 enzymatic inhibition [1].

acute myeloid leukaemia cellular cytotoxicity MTT assay

Topoisomerase II-Mediated DNA Cleavage: Isoellipticine Scaffold Produces Linear Dose-Response Versus Bell-Shaped Curve for Ellipticine Scaffold

In in vitro topoisomerase II-mediated DNA break assays using purified enzyme, 7-hydroxyisoellipticine derivatives demonstrated an almost linear increase in DNA cleavage across the 0–10 μM concentration range, whereas four 9-hydroxyellipticine derivatives yielded characteristic bell-shaped curves with cleavage suppression at higher concentrations [1]. This qualitative difference in dose-response topology indicates that the isoellipticine scaffold engages the topoisomerase II–DNA ternary complex through a mechanistically distinct mode that does not trigger the self-inhibitory cleavage suppression observed with ellipticine-series compounds [1]. The cleavage intensity for both subclasses was modulated by the position and degree of methylation on the pyridinic ring, with results correlated to L1210 cytotoxicity (ID₅₀ values) [1].

topoisomerase II DNA cleavage mechanism of action

DNA Binding Mode: Isoellipticine Derivatives Are Weak Intercalators with External Binding, Distinct from Strongly Intercalating Ellipticine Derivatives

Circular dichroism (CD) experiments at weak ionic strength (I = 0.02, pH 7) using poly[d(A-T)] duplex DNA revealed that 7-hydroxyisoellipticine derivatives belong to a third binding mode characterized by self-stacked molecules bound outside DNA, presumably in the minor groove, with only partial or edge intercalation [1]. By contrast, 9-hydroxyellipticine derivatives adopted strong intercalation (mode 1) and external binding consecutive to intercalation (mode 2), and were better inducers of DNA distortions than 7-hydroxyisoellipticines [1]. The intercalation mode was directly related to induction of topoisomerase II-mediated DNA cleavage, while the external binding mode was associated with cleavage suppression [1].

DNA intercalation circular dichroism binding mode

In Vivo Antitumor Efficacy Without Observable Toxicity: Isoellipticine Derivative Achieves Therapeutic Response in AML Xenograft Model

The isoellipticine derivative 7-formyl-10-methylisoellipticine was evaluated in a subcutaneous AML cell-derived xenograft (CDX) mouse model. Treatment resulted in potent anti-tumour activity with no observable toxicity as assessed by body weight changes and liver enzyme analyses [1][2]. In cellular assays, this derivative killed up to 40% of MV4-11 AML cells at 5 μM over 24 hours, with cytotoxicity partially mediated by mitochondrial reactive oxygen species (ROS) induction [1]. The parent ellipticine class has well-documented clinical limitations due to low solubility and toxic side effects including haemolysis [2]; the isoellipticine scaffold was explicitly designed to overcome these limitations [2].

xenograft model in vivo efficacy toxicity profile

Computational Structure–Activity Relationship: Dipole Moment Values Discriminate Active from Inactive Isoellipticine, Ellipticine, and Olivacine Derivatives

Semiempirical quantum mechanical calculations (PM3 and ZINDO methods) on 31 ellipticine, olivacine, and isoellipticine derivatives established that a simple correlation between dipole moment (DM) values and antitumor activity can identify active molecules from untested groups [1]. Molecular electrostatic potential (MEP) mapping further revealed selective distribution of active sites, enabling rational design of new derivatives with improved activity [1]. Pattern recognition methods (PCA, HCA, EIM) applied to 40 ellipticine derivatives — including isoellipticines E38–E40 — achieved up to 92% classification accuracy in discriminating active from inactive compounds using PM3-derived molecular descriptors [2].

computational chemistry dipole moment activity prediction

Isoellipticine Procurement Decision Scenarios: When to Select Isoellipticine Over Ellipticine and Other Pyridocarbazole Analogs


MYLK4 Kinase Chemical Probe Development

For research groups developing chemical probes targeting MYLK4 kinase — a serine/threonine kinase highly expressed in AML tissues — isoellipticine offers a 1.16-fold improvement in enzymatic IC₅₀ (6.1 nM) over ellipticine (7.1 nM) while displaying 3.5–5.1× lower collateral cytotoxicity in AML cells [1]. This profile is particularly advantageous when the objective is to achieve target engagement at the kinase level while minimizing confounding cell death from off-target mechanisms. The availability of a validated four-step synthetic route from isoquinolin-5-ol further supports analogue expansion [1].

Mechanistic Studies of Non-Intercalative DNA Binding and Topoisomerase II Poisoning

When the scientific objective is to dissect DNA-binding-dependent versus DNA-binding-independent mechanisms of topoisomerase II poisoning, isoellipticine-based compounds provide a critical experimental tool. Unlike 9-hydroxyellipticine derivatives, which are strong intercalators with bell-shaped cleavage dose-response curves, 7-hydroxyisoellipticine derivatives function as weak intercalators with linear cleavage kinetics and external DNA binding [1]. The parent isoellipticine scaffold is therefore the appropriate choice for experiments requiring a non-classical DNA binding mode or for investigating the structural determinants of cleavage suppression evasion [1].

In Vivo AML Preclinical Efficacy Studies with Reduced Toxicity Expectations

For teams advancing pyridocarbazole-based compounds into in vivo AML models, the isoellipticine scaffold provides a documented path to antitumor efficacy without observable toxicity. The derivative 7-formyl-10-methylisoellipticine achieved potent tumor suppression in a subcutaneous AML CDX mouse model with no adverse effects on body weight or liver enzymes [1][2]. This contrasts with the clinical experience of ellipticine, which has been hampered by low solubility and toxic side effects including haemolysis [2]. Procuring the isoellipticine core as a starting point for lead optimization aligns with the goal of improving the therapeutic window of this compound class.

Computational SAR Campaigns Leveraging Validated In Silico Models

When the procurement goal is to support a computational chemistry-driven lead optimization program, isoellipticine benefits from inclusion in validated QSAR and pattern-recognition models that encompass 31–40 ellipticine, olivacine, and isoellipticine derivatives [1][2]. These models, which achieve up to 92% accuracy in classifying active versus inactive compounds using dipole moment and MEP descriptors, provide a predictive framework specifically calibrated for the isoellipticine scaffold [2]. Selecting isoellipticine over an analog not represented in these models may reduce the reliability of computational activity predictions.

Quote Request

Request a Quote for Isoellipticine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.